molecular formula C12H18N2O2 B13010863 tert-Butyl (5-ethylpyridin-2-yl)carbamate

tert-Butyl (5-ethylpyridin-2-yl)carbamate

Cat. No.: B13010863
M. Wt: 222.28 g/mol
InChI Key: SEWGKPHPMPCUEE-UHFFFAOYSA-N
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Description

tert-Butyl (5-ethylpyridin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a pyridine ring substituted with an ethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-ethylpyridin-2-yl)carbamate typically involves the reaction of 5-ethyl-2-pyridylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product. The general reaction scheme is as follows:

[ \text{5-ethyl-2-pyridylamine} + \text{Boc2O} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-ethylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

tert-Butyl (5-ethylpyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (5-ethylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-methylpyridin-2-yl)carbamate
  • tert-Butyl (2-piperidin-3-ylethyl)carbamate
  • tert-Butyl (5-bromopyridin-2-yl)carbamate

Uniqueness

tert-Butyl (5-ethylpyridin-2-yl)carbamate is unique due to the presence of the ethyl group at the 5-position of the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl N-(5-ethylpyridin-2-yl)carbamate

InChI

InChI=1S/C12H18N2O2/c1-5-9-6-7-10(13-8-9)14-11(15)16-12(2,3)4/h6-8H,5H2,1-4H3,(H,13,14,15)

InChI Key

SEWGKPHPMPCUEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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